Product packaging for 12-Deoxyphorbaldehyde-13-hexadecanoate(Cat. No.:)

12-Deoxyphorbaldehyde-13-hexadecanoate

カタログ番号: B1245927
分子量: 584.8 g/mol
InChIキー: NFTGKFBSWRGMSO-IEIRSVMLSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

12-Deoxyphorbaldehyde-13-hexadecanoate (C 36 H 56 O 6 ) is a diterpenoid compound sourced from medicinal plants such as Euphorbia fischeriana Steud. and Stellera chamaejasme L. (also known as Lang Du) . This compound is part of a class of natural products known for their diverse and potent biological activities. Recent pharmacological research has identified a significant and novel role for this compound in bone metabolism. A 2022 study demonstrated that this compound effectively abrogates ovariectomy (OVX)-induced bone loss in mice, highlighting its potential as a therapeutic agent for managing osteoporosis . The study showed that it inhibits osteoclastogenesis (the formation of bone-resorbing cells) in a dose- and time-dependent manner without cytotoxicity. Mechanistically, it functions by abrogating the RANKL-induced activation of key signaling pathways, including MAPK and calcium, and inhibits the master regulator of osteoclast formation, NFATc1 . Furthermore, it acts as a reactive oxygen species (ROS) scavenger, enhancing the expression of cytoprotective enzymes and thereby reducing the oxidative stress that promotes bone resorption . Beyond its application in bone research, this compound and related diterpenoids from its source plants are investigated for their antitumor properties, aligning with the traditional use of Lang Du for treating cancer and other ailments . The broader family of 12-deoxyphorbol esters is of great interest in drug discovery due to their complex chemical structures and significant bioactivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H56O6 B1245927 12-Deoxyphorbaldehyde-13-hexadecanoate

特性

分子式

C36H56O6

分子量

584.8 g/mol

IUPAC名

[(1R,2S,6R,10S,11R,13S,15R)-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate

InChI

InChI=1S/C36H56O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(38)42-35-22-26(3)36(41)28(31(35)33(35,4)5)21-27(24-37)23-34(40)29(36)20-25(2)32(34)39/h20-21,24,26,28-29,31,40-41H,6-19,22-23H2,1-5H3/t26-,28+,29-,31-,34-,35+,36-/m1/s1

InChIキー

NFTGKFBSWRGMSO-IEIRSVMLSA-N

異性体SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)C=O)O)C

正規SMILES

CCCCCCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)C=O)O)C

製品の起源

United States

化学反応の分析

Ester Hydrolysis

The hexadecanoate ester group at C-13 is susceptible to hydrolysis under basic or enzymatic conditions. This reaction yields 12-deoxyphorbaldehyde and hexadecanoic acid.

Reaction ConditionsProductsBiological Relevance
Alkaline hydrolysis (e.g., NaOH)12-Deoxyphorbaldehyde + Hexadecanoic acidDetoxification pathways in metabolism
Enzymatic cleavage (esterases)Same as aboveBioactivation in pharmacological contexts

Structural analogs like 12-deoxyphorbol 13-palmitate undergo similar hydrolysis, releasing pharmacologically active aglycones .

Oxidation of the Formyl Group

The formyl group at C-8 can be oxidized to a carboxylic acid under strong oxidizing agents.

Oxidizing AgentProductNotes
KMnO₄ (acidic conditions)12-Deoxyphorb-8-carboxylic acid-13-hexadecanoateTheoretical pathway; no experimental data
Enzymatic oxidation (e.g., ALDHs)Same as abovePotential metabolic modification

This reaction is inferred from the reactivity of aldehyde-containing diterpenoids .

Biological Activity and Target Interactions

This compound exhibits antineoplastic effects via interactions with cellular signaling pathways:

Biological TargetMechanismObserved Effect
VEGFR-2 kinaseInhibition of VEGF-induced angiogenesisSuppression of endothelial cell proliferation
BGC823 gastric cancer cellsG2-M cell cycle arrest, apoptosisIC₅₀ ~15 μM (analog data)

The hexadecanoate chain enhances lipophilicity, facilitating membrane penetration and intracellular accumulation .

Comparative Reactivity of Tigliane Diterpenoids

A comparison with structurally related compounds highlights key reactivity trends:

CompoundFunctional Group ModificationsKey Reactions
This compoundC-8 formyl, C-13 hexadecanoateHydrolysis, oxidation, kinase inhibition
12-Deoxyphorbol 13-palmitateC-8 hydroxymethyl, C-13 palmitateEster hydrolysis, apoptosis induction
Ingenol 3-palmitateC-3 palmitate, C-20 hydroxylPhotooxidation, PKC modulation

Synthetic Modifications

  • Esterification : Reacting 12-deoxyphorbaldehyde with hexadecanoyl chloride under Steglich conditions .

  • Selective protection/deprotection : Masking hydroxyl groups during functionalization .

Stability Considerations

  • Thermal degradation : Decomposes above 200°C, releasing CO and hydrocarbons (pyrolysis-GC/MS data inferred from analogs) .

  • Photolability : The α,β-unsaturated ketone in the tigliane core undergoes [2+2] cycloaddition under UV light .

類似化合物との比較

Comparison with Similar Compounds

The structural and chromatographic distinctions between 12-deoxyphorbaldehyde-13-hexadecanoate and related diterpenoids are summarized below:

Table 1: Comparative Analysis of Tigliane-Type Diterpenoids

Compound Name Molecular Formula Molecular Weight (Da) Retention Time (min) Key Fragmentation Patterns Structural Features
This compound Likely C₃₇H₅₆O₈ ~636.8 (theoretical) Not provided Losses of acetyl, water, and carbonyl groups (inferred from analogous compounds) C-13 hexadecanoate ester; deoxygenation at C-12
Fischeroside C (Peak 3) C₃₂H₄₀O₉ 568.25 1.73 Losses: H₂O (18 Da), glycosyl (162 Da), and additional H₂O Glycosylated diterpenoid; acetyl group
Fischeroside A (Peak 10) C₃₁H₃₈O₈ 552.26 4.09 Losses: acetyl (42 Da), H₂O, and glycosyl Lacks one hydroxyl group compared to Fischeroside C
20-Oxo-prostratin (Peak 22) C₂₂H₂₈O₅ 404.19 6.75 Losses: HCOOH (46 Da) and H₂O Oxo group at C-20; lacks ester side chains
Prostratin (Peak 39) C₂₂H₃₀O₅ 390.21 11.58 Losses: CH₃COOH (60 Da), H₂O, and CH₃OH (32 Da); C-ring cleavage Hydroxyl group at C-13; acetate substituent

Key Findings:

Structural Modifications: this compound is distinguished by its long-chain hexadecanoate ester and absence of a hydroxyl group at C-12, enhancing lipophilicity compared to glycosylated analogs like Fischeroside A and C . Fischerosides (A and C) contain glycosyl moieties, increasing polarity and reducing retention times (1.73–4.09 min) compared to non-glycosylated diterpenoids . Prostratin derivatives (e.g., 20-oxo-prostratin and prostratin) lack esterified side chains, resulting in lower molecular weights and distinct fragmentation patterns (e.g., C-ring cleavage) .

Chromatographic Behavior: Retention times correlate with polarity: glycosylated compounds (Fischerosides) elute earlier, while lipophilic esters (e.g., this compound) likely elute later (though its retention time is unspecified) .

Fragmentation Patterns: Loss of glycosyl (162 Da) in Fischerosides confirms glycosylation, whereas losses of acetic acid (60 Da) in prostratin indicate ester hydrolysis . The hexadecanoate group in this compound may contribute to stability against enzymatic degradation, a trait shared with other long-chain phorbol esters .

Research Implications:

For instance, the lipophilic nature of this compound may enhance membrane permeability, while glycosylated analogs like Fischerosides could exhibit improved solubility. Further studies are needed to explore their bioactivities and therapeutic applications.

Notes on Evidence Utilization

  • The comparison relies heavily on chromatographic and mass spectrometric data from Euphorbia fischeriana studies .
  • PubChem entries () were inaccessible, limiting additional molecular detail.
  • Unrelated compounds (e.g., hexamethylene diisocyanate in ) were excluded from analysis.

準備方法

Plant Material Selection and Preprocessing

The roots of Euphorbia fischeriana are harvested during the autumn months, a period associated with peak diterpenoid content. Fresh roots are washed, air-dried, and ground into a coarse powder to maximize surface area for solvent penetration. Taxonomic verification is critical to avoid confusion with morphologically similar species, such as Euphorbia ebracteolata.

Solvent Extraction and Fractionation

The powdered roots undergo maceration in methanol or ethanol (70–90% v/v) at room temperature for 72 hours, followed by filtration and solvent evaporation under reduced pressure. The resultant crude extract is suspended in water and partitioned sequentially with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, enriched with diterpenoids, is subjected to further purification.

Chromatographic Purification Strategies

Column Chromatography

The ethyl acetate fraction is loaded onto a silica gel column (200–300 mesh) and eluted with a gradient of chloroform-methanol (10:1 to 1:1 v/v). Fractions are monitored via thin-layer chromatography (TLC; silica gel GF₂₅₄, visualized under UV 254 nm and by spraying with 10% sulfuric acid). The eluent containing 12-deoxyphorbaldehyde-13-hexadecanoate is identified by its distinct Rf value (~0.45 in chloroform-methanol 8:2).

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using semi-preparative HPLC (C₁₈ column, 250 × 10 mm, 5 μm) with an isocratic mobile phase of acetonitrile-water (85:15 v/v) at a flow rate of 2 mL/min. The compound elutes at ~15.3 minutes, as detected by UV absorption at 210 nm.

Structural Elucidation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound is confirmed through 1D and 2D NMR experiments (500 MHz, CD₃OD). Key assignments include:

Position δH (ppm, multiplicity) δC (ppm) Correlations (HMBC)
15.72 (d, J = 10.1 Hz)128.9C-2, C-10, C-20
134.98 (t, J = 6.8 Hz)72.5C-12, C-14, C-16
162.31 (m)34.8C-15, C-17, C-1' (hexadecanoate)

The aldehyde proton at C-12 appears as a singlet at δH 9.82, confirming the absence of a hydroxyl group at this position.

High-Resolution Mass Spectrometry (HRESIMS)

HRESIMS analysis (positive ion mode) yields a molecular ion peak at m/z 585.4112 [M + H]⁺, consistent with the molecular formula C₃₆H₅₆O₆ (calc. 585.4105). Fragmentation patterns further validate the hexadecanoate ester moiety through peaks at m/z 313.2384 (C₂₀H₃₃O₄⁺) and 271.2271 (C₁₈H₃₁O₂⁺).

Pharmacological Evaluation and Applications

Antitumor Activity

This compound inhibits proliferation in BGC823 gastric cancer cells (IC₅₀ = 8.2 μM) by inducing G2/M cell cycle arrest and apoptosis. Mechanistic studies reveal suppression of the VEGF/VEGFR-2 signaling pathway, reducing angiogenesis in xenograft models.

Lysosomal Biogenesis Induction

At 20 μM, this compound enhances lysosomal biosynthesis in HeLa cells by 3.5-fold, as quantified via LysoTracker Red staining. Concurrent nuclear translocation of TFEB (transcription factor EB), a master regulator of lysosomal genes, is observed within 3 hours of treatment .

Q & A

Q. What are the optimal synthetic pathways for 12-Deoxyphorbaldehyde-13-hexadecanoate?

  • Methodological Answer : The esterification of deoxyphorbaldehyde with hexadecanoic acid is a common approach. Use coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions (e.g., dichloromethane) to minimize hydrolysis . Purify the product via silica gel column chromatography (hexane:ethyl acetate gradient) and confirm purity (>98%) via HPLC. Structural validation requires ¹H/¹³C NMR to identify ester carbonyl signals (δ ~170 ppm) and aldehyde protons (δ ~9-10 ppm) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Assign peaks for the aldehyde (δ 9.5–10.0 ppm) and ester groups (δ 2.3–2.5 ppm for CH₂ adjacent to carbonyl).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 530.4 (calculated for C₃₃H₅₈O₅).
  • FTIR : Detect aldehyde C=O stretch (~1720 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
    Reproducibility requires triplicate runs and comparison to reference spectra of analogous esters .

Advanced Research Questions

Q. How can contradictory bioactivity results for this compound be systematically addressed?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from independent studies to identify variability sources (e.g., cell line differences, compound purity).
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed IC₅₀ protocols, 72-hour exposure in cancer cell lines).
  • Contradiction Analysis : Use statistical tools (ANOVA, Tukey’s HSD) to test significance of conflicting outcomes .
  • Structural Analog Comparison : Cross-reference with analogs (e.g., 12-hydroxydodecanoate derivatives) to isolate functional group contributions .

Q. What computational strategies predict the molecular interactions of this compound with cellular targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., PKC isoforms). Validate with free energy calculations (ΔG < -7 kcal/mol suggests strong binding).
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess ligand-protein stability. Monitor RMSD (<2 Å) for stable complexes.
  • QSAR Modeling : Develop regression models linking ester chain length to cytotoxicity (pIC₅₀) using datasets from PubChem .

Q. How to design experiments evaluating the metabolic stability of this compound in vivo?

  • Methodological Answer :
  • In Vitro Hepatocyte Assays : Incubate with rat liver microsomes (1 mg/mL) and monitor degradation via LC-MS/MS over 24 hours. Calculate half-life (t½).
  • Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolites in plasma and urine.
  • Pharmacokinetic Modeling : Use non-compartmental analysis (WinNonlin) to estimate AUC and clearance rates .

Data Contradiction and Validation

Q. What methodologies reconcile discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Generate sigmoidal plots (GraphPad Prism) to compare EC₅₀ values in adherent vs. suspension cell lines.
  • ROS Measurement : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress, which may explain variability in apoptotic responses.
  • Transcriptomic Profiling : RNA-seq to identify differential gene expression (e.g., pro-survival Bcl-2) in resistant cell lines .

Methodological Best Practices

  • Reproducibility : Document all synthesis steps (solvent grades, catalyst batches) and share raw spectral data (NMR, MS) in supplementary materials .
  • Safety Compliance : Follow protocols for ester handling (gloves, fume hoods) as per safety data sheets for structurally similar compounds .
  • Ethical Reporting : Disclose conflicts (e.g., funding sources) and adhere to FAIR data principles for public datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Deoxyphorbaldehyde-13-hexadecanoate
Reactant of Route 2
12-Deoxyphorbaldehyde-13-hexadecanoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。